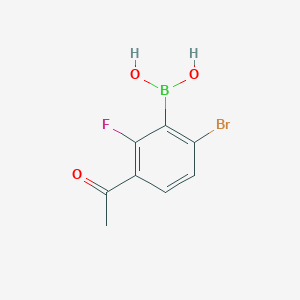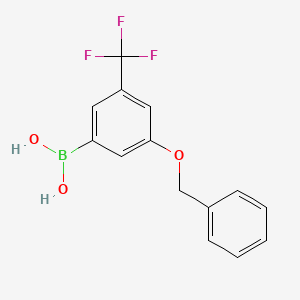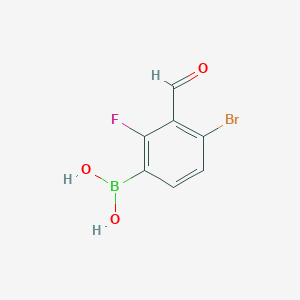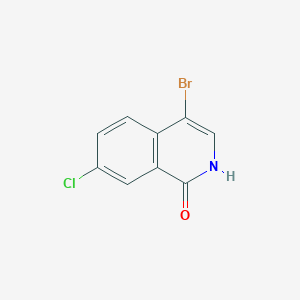
4-Bromo-7-chloroisoquinolin-1(2H)-one
描述
4-Bromo-7-chloroisoquinolin-1(2H)-one is a chemical compound with the CAS Number: 1028252-13-2 . It has a molecular weight of 258.5 and its IUPAC name is 4-bromo-7-chloro-1(2H)-isoquinolinone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5BrClNO/c10-8-4-12-9(13)7-3-5(11)1-2-6(7)8/h1-4H, (H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .科学研究应用
4-Bromo-7-chloroisoquinolin-1(2H)-one has a variety of applications in scientific research. It has been used as a reagent for the synthesis of a variety of organic compounds, such as amino acids, peptides, and heterocycles. In addition, this compound has been used as a catalyst for polymerization reactions. It has also been used as an inhibitor of enzymes involved in metabolic pathways, such as cytochrome P450. Furthermore, this compound has been investigated as an antimicrobial agent and an anticancer drug.
作用机制
The mechanism of action of 4-Bromo-7-chloroisoquinolin-1(2H)-one is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes involved in metabolic pathways. For example, this compound has been shown to inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to inhibit the activity of other enzymes involved in metabolic pathways, such as glutathione S-transferase and NADPH-cytochrome P450 reductase.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, the compound has been shown to have antimicrobial activity against a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, this compound has been shown to have anticancer activity in cell culture studies. Furthermore, this compound has been shown to inhibit the activity of enzymes involved in metabolic pathways, such as cytochrome P450.
实验室实验的优点和局限性
The use of 4-Bromo-7-chloroisoquinolin-1(2H)-one in laboratory experiments has a number of advantages. For example, the compound is relatively stable and is soluble in polar solvents, making it easy to work with. In addition, this compound is relatively inexpensive and can be easily synthesized from readily available starting materials. However, there are some limitations to the use of this compound in laboratory experiments. For example, the compound can be toxic at high concentrations and can cause skin irritation. In addition, the compound is not water-soluble, making it difficult to use in aqueous solutions.
未来方向
The potential applications of 4-Bromo-7-chloroisoquinolin-1(2H)-one are still being explored. Future research may focus on the use of this compound as an antimicrobial agent, as an anticancer drug, or as an inhibitor of enzymes involved in metabolic pathways. In addition, further research may focus on the synthesis of this compound with different substituents, as well as the synthesis of novel compounds based on the this compound scaffold. Furthermore, future research may focus on the development of new methods for the synthesis of this compound and other isoquinolinone compounds. Finally, future research may focus on the development of new methods for the detection and quantification of this compound in biological samples.
安全和危害
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
4-bromo-7-chloro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-8-4-12-9(13)7-3-5(11)1-2-6(7)8/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIKNSRKTYSIMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731963 | |
| Record name | 4-Bromo-7-chloroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1028252-13-2 | |
| Record name | 4-Bromo-7-chloroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



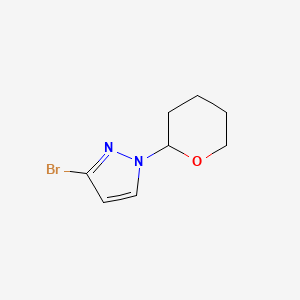
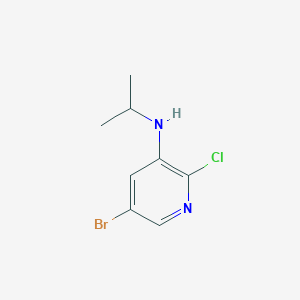
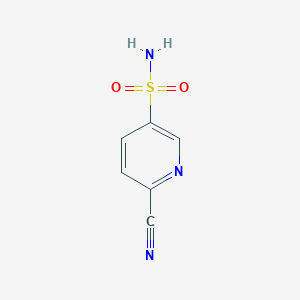
![4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol](/img/structure/B1526639.png)
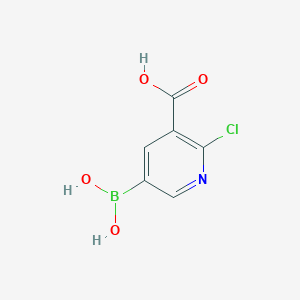
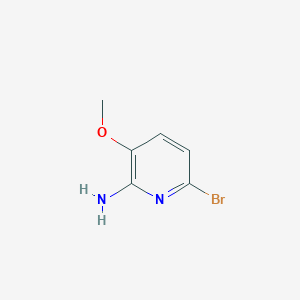

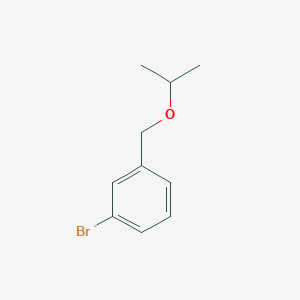

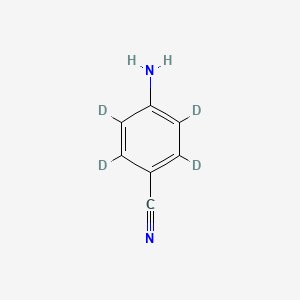
![Benzene, [[[2,2-dimethyl-4-(trimethylsilyl)-3-butyn-1-yl]oxy]methyl]-](/img/structure/B1526651.png)
